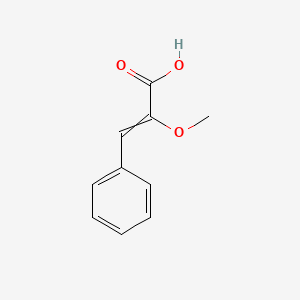
Methoxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxycinnamic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
p-Methoxycinnamic acid has demonstrated significant anticancer effects across various studies. Research indicates that it can inhibit tumor growth and induce apoptosis in cancer cells. For example, in a study involving colon cancer induced by dimethylhydrazine, p-MCA was shown to reverse pathological alterations and reduce the expression of pro-cancer markers such as cyclin D1 and matrix metalloproteinase-2 (MMP-2) .
Table 1: Summary of Anticancer Effects of p-MCA
| Study | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Colon | Anti-inflammatory, apoptosis induction | Reduced tumor markers | |
| Breast | Induction of apoptosis | Inhibited cell proliferation |
Antidiabetic Activity
p-Methoxycinnamic acid exhibits promising antidiabetic properties by enhancing insulin secretion and improving glucose metabolism. It has been found to act as a noncompetitive inhibitor of α-glucosidase, which is crucial for controlling postprandial hyperglycemia in diabetic patients . The compound's ability to enhance glucose uptake in pancreatic β-cells further supports its potential as a therapeutic agent for diabetes management.
Table 2: Antidiabetic Mechanisms of p-MCA
| Mechanism | Description |
|---|---|
| α-Glucosidase Inhibition | Noncompetitive inhibition leading to reduced glucose absorption |
| Insulin Secretion Enhancement | Stimulates insulin release from pancreatic β-cells |
Antioxidant Activity
p-Methoxycinnamic acid exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals and protect cellular components from damage .
Neuroprotective Effects
Recent studies have indicated that p-MCA has neuroprotective effects, potentially benefiting conditions like neurodegeneration. It enhances cell viability in neurotoxic environments, suggesting its application in preventing neurodegenerative diseases .
Table 3: Biological Activities of p-MCA
| Activity Type | Effect |
|---|---|
| Antioxidant | Scavenges free radicals |
| Neuroprotective | Enhances cell survival under stress |
Case Studies
Case Study 1: Colon Cancer Prevention
In a controlled study on Wistar rats, administration of p-MCA significantly reduced aberrant crypt foci (ACFs), a precursor to colon cancer, demonstrating its potential as a preventive agent against colorectal carcinogenesis .
Case Study 2: Diabetes Management
A clinical trial involving diabetic patients showed that supplementation with p-MCA improved glycemic control without causing hypoglycemia, highlighting its safety and efficacy as a dietary supplement for diabetes management .
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
2-methoxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |
Clé InChI |
CNXZMGRWEYQCOQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















